Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
Description
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7) is an α-amino ester derivative featuring a 3-fluorophenyl substituent on the propanoate backbone. Its molecular formula is C₁₁H₁₅ClFNO₂, with a molecular weight of 271.76 g/mol (calculated) . The compound’s structure includes an ethyl ester group, a protonated amino group at position 2, and a meta-fluorinated phenyl ring. This configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical synthesis, particularly as a chiral building block or intermediate for bioactive molecules .
Properties
IUPAC Name |
ethyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBAULNCDHDSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-fluorophenylalanine. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
Ethyl 3-amino-3-(3-fluorophenyl)propanoate Hydrochloride
- Structure: Amino group at position 3 instead of 2.
- Impact: Altered stereoelectronic environment affects hydrogen-bonding capacity and reactivity. The shifted amino group may influence interactions with enzymatic targets compared to the 2-amino isomer .
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
- Structure : Fluorine at the para position (4-fluorophenyl) instead of meta.
- The (R)-enantiomer’s stereochemistry may lead to divergent pharmacological activity compared to racemic mixtures .
Halogen and Functional Group Variations
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride
- Structure : 4-chlorophenyl substituent with a hydroxyl group at position 3.
- Impact : Chlorine’s larger atomic radius and higher electronegativity increase steric hindrance and polarity. The hydroxyl group enhances hydrophilicity, affecting membrane permeability .
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
- Structure : Dual halogenation (4-Cl, 3-F) and a hydroxyl group.
- Impact: Synergistic electron-withdrawing effects from Cl and F may stabilize intermediates in synthesis.
Heterocyclic and Aliphatic Derivatives
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
- Structure : Indole ring replaces the phenyl group.
- Impact : The indole’s aromatic system enables π-π stacking and cation-π interactions, which are critical in receptor binding. This substitution expands applications in tryptophan-derived drug analogs .
Ethyl 2-amino-3-(methylsulfanyl)propanoate Hydrochloride
Structural and Property Comparison Table
Biological Activity
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride, a derivative of propanoic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14ClFNO2
- Molecular Weight : 247.7 g/mol
- CAS Number : 190190-83-1
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-oxo-3-(3-fluorophenyl)propanoate with ammonia or an amine. This reaction is catalyzed under controlled temperature and pressure to ensure high purity and yield. The compound is often produced using advanced purification techniques such as crystallization and filtration.
The biological activity of this compound is primarily attributed to its structural features:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules.
- Fluorophenyl Group : Engages in hydrophobic interactions, enhancing binding affinity to various targets.
These interactions may influence the compound's therapeutic efficacy, including its potential role in drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- In studies, derivatives showed zone of inhibition values ranging from 10 to 29 mm against pathogens like E. coli and S. aureus.
- Cytotoxicity :
- Antifungal Activity :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Showed significant antibacterial activity with MIC values lower than standard antibiotics against multiple bacterial strains. |
| Study B | Reported cytotoxicity against human cancer cell lines, with IC50 values indicating enhanced potency compared to existing therapies. |
| Study C | Investigated neuroprotective effects, suggesting potential applications in Alzheimer's disease treatment based on antioxidant activity observed in derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
